

Technical Guide: Physicochemical Properties of 1,1-dioxothiolane-3-carboxylic Acid

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Compound of Interest

Compound Name: 1,1-dioxothiolane-3-carboxylic acid

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Introduction

1,1-dioxothiolane-3-carboxylic acid, a heterocyclic compound featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, presents a scaffold of interest for medicinal chemistry and materials science. The presence of the polar sulfone and the acidic carboxyl group within a constrained ring system suggests unique physicochemical properties that can influence its biological activity, solubility, and formulation characteristics. This technical guide provides a summary of the known physical properties of **1,1-dioxothiolane-3-carboxylic acid**, detailed experimental protocols for their determination, and a conceptual framework for its characterization.

Core Physical Properties

While extensive experimental data for **1,1-dioxothiolane-3-carboxylic acid** is not readily available in the public domain, computational predictions and data for structurally related compounds provide valuable insights. The following table summarizes the available computed data for **1,1-dioxothiolane-3-carboxylic acid**.^{[1][2]}

Property	Value	Source
Molecular Formula	C5H8O4S	PubChem[2]
Molecular Weight	164.18 g/mol	PubChem[2]
XlogP (Predicted)	-0.7	PubChem[2]
Topological Polar Surface Area	79.8 Å ²	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

The negative XlogP value suggests that **1,1-dioxothiolane-3-carboxylic acid** is likely to be hydrophilic. The presence of both hydrogen bond donors and acceptors further indicates its potential for interaction with polar solvents like water.

Experimental Protocols

Precise characterization of **1,1-dioxothiolane-3-carboxylic acid** requires empirical determination of its physical properties. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3][4]

Methodology:

- Sample Preparation: A small, finely powdered sample of **1,1-dioxothiolane-3-carboxylic acid** is packed into a capillary tube to a height of 2-3 mm.[4]
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[5]
- Procedure:

- An initial rapid heating is performed to determine an approximate melting range.[4][5]
- A fresh sample is then heated at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[4]
- The temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2) are recorded as the melting range.[6]
- Calibration: The apparatus should be calibrated using certified standards with known melting points.[5]

Aqueous Solubility Determination

Understanding the aqueous solubility is critical for drug development and formulation.

Methodology:

- Solvent: Use deionized or distilled water as the solvent.
- Procedure:
 - Add a known excess amount of **1,1-dioxothiolane-3-carboxylic acid** to a known volume of water in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separate the undissolved solid by filtration or centrifugation.
 - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
 - The solubility is expressed in g/100g of water or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.

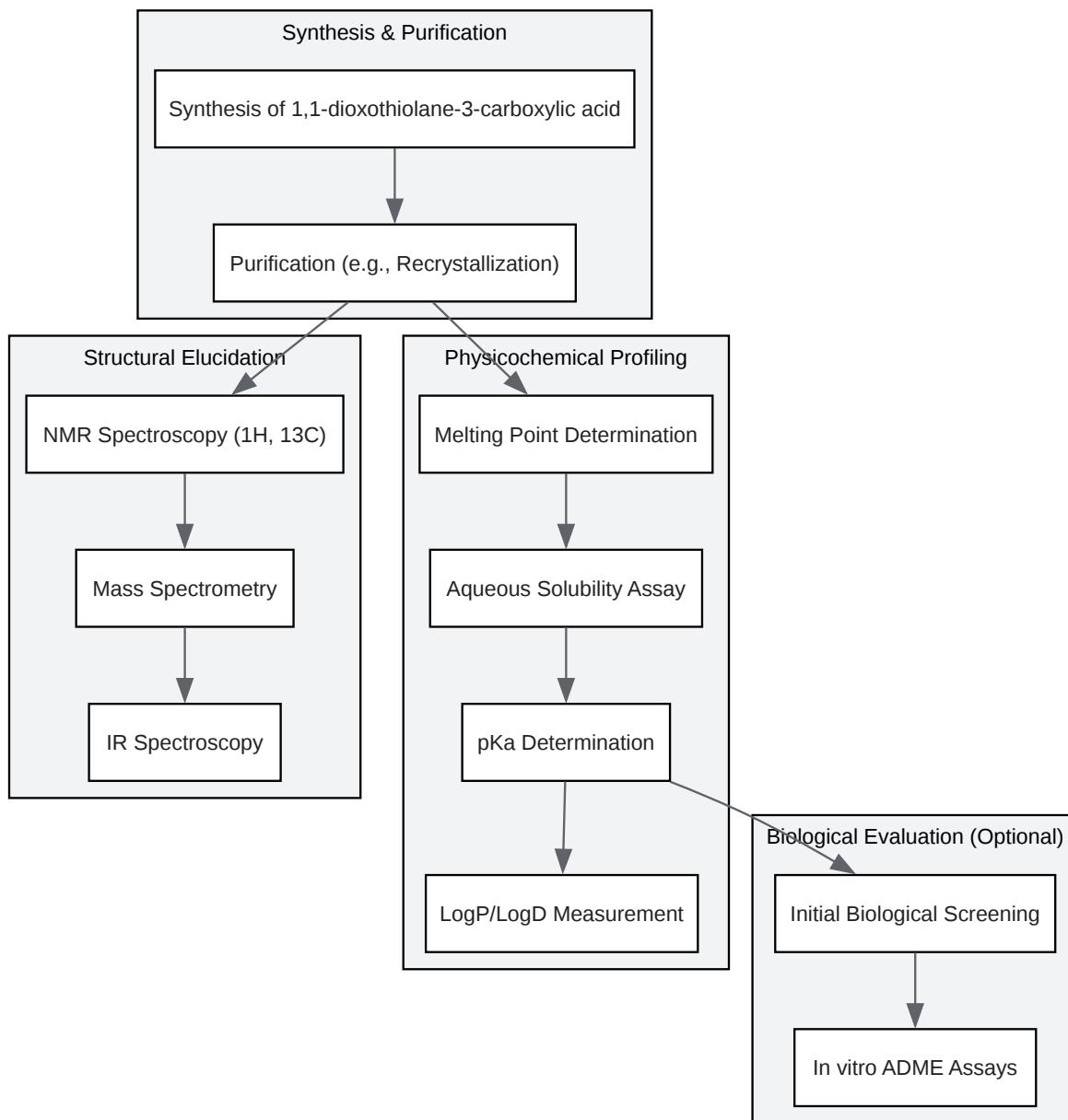
Methodology:

- Sample Preparation: Prepare a standard solution of **1,1-dioxothiolane-3-carboxylic acid** of known concentration in water. The presence of a co-solvent may be necessary if the aqueous solubility is low.
- Titrant: Use a standardized solution of a strong base, typically sodium hydroxide (NaOH).
- Apparatus: A calibrated pH meter with a suitable electrode and a burette.
- Procedure:
 - Place the sample solution in a beaker and immerse the pH electrode.
 - Slowly add the NaOH titrant in small increments from the burette.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration past the equivalence point.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of NaOH added.
 - The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel carboxylic acid like **1,1-dioxothiolane-3-carboxylic acid**.



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Caption: Workflow for the characterization of **1,1-dioxothiolane-3-carboxylic acid**.

Logical Relationship for Solubility Testing

The following diagram outlines a logical decision-making process for determining the solubility characteristics of an organic acid.



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Caption: Decision tree for the qualitative solubility analysis of an organic compound.

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